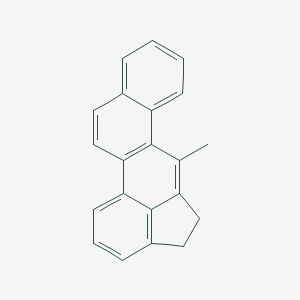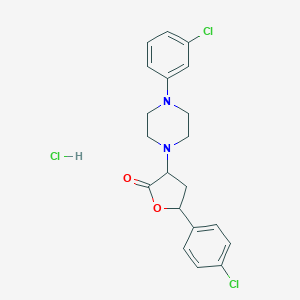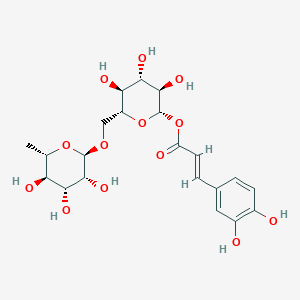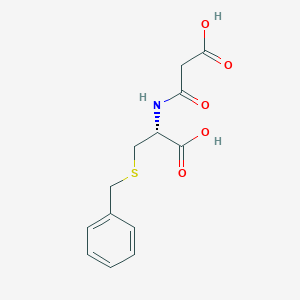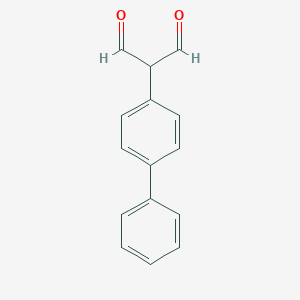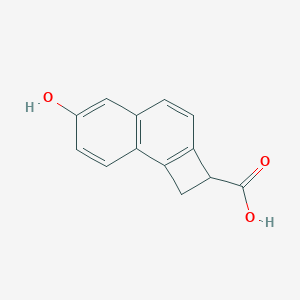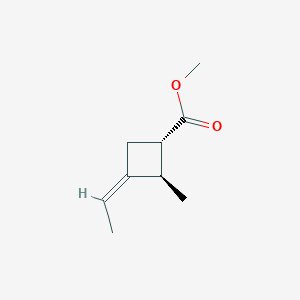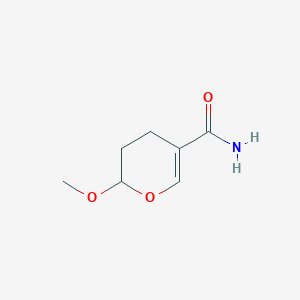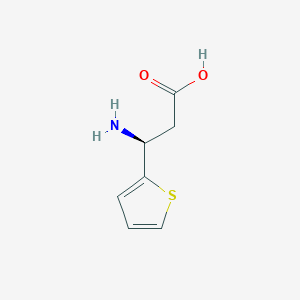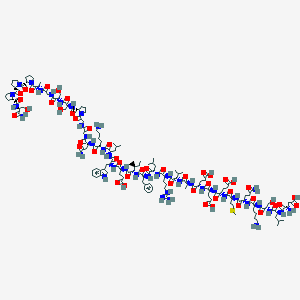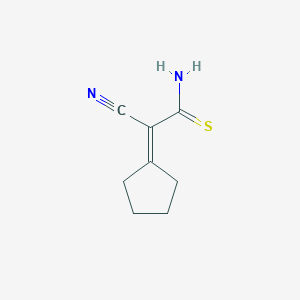![molecular formula C26H35NO4Si B145345 tert-butyl (2R)-2-[[tert-butyl(diphenyl)silyl]oxymethyl]-5-oxopyrrolidine-1-carboxylate CAS No. 138629-30-8](/img/structure/B145345.png)
tert-butyl (2R)-2-[[tert-butyl(diphenyl)silyl]oxymethyl]-5-oxopyrrolidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl (2R)-2-[[tert-butyl(diphenyl)silyl]oxymethyl]-5-oxopyrrolidine-1-carboxylate is a chemical compound that has been widely used in scientific research. The compound is a derivative of pyrrolidine and has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of tert-butyl (tert-butyl (2R)-2-[[tert-butyl(diphenyl)silyl]oxymethyl]-5-oxopyrrolidine-1-carboxylate)-2-[[tert-butyl(diphenyl)silyl]oxymethyl]-5-oxopyrrolidine-1-carboxylate is not well understood. However, studies have shown that the compound has an inhibitory effect on various enzymes. It has also been shown to have an effect on the immune system.
Biochemische Und Physiologische Effekte
Tert-butyl (tert-butyl (2R)-2-[[tert-butyl(diphenyl)silyl]oxymethyl]-5-oxopyrrolidine-1-carboxylate)-2-[[tert-butyl(diphenyl)silyl]oxymethyl]-5-oxopyrrolidine-1-carboxylate has been shown to have various biochemical and physiological effects. The compound has been shown to have an inhibitory effect on enzymes such as acetylcholinesterase and butyrylcholinesterase. It has also been shown to have an effect on the immune system by inhibiting the production of cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
Tert-butyl (tert-butyl (2R)-2-[[tert-butyl(diphenyl)silyl]oxymethyl]-5-oxopyrrolidine-1-carboxylate)-2-[[tert-butyl(diphenyl)silyl]oxymethyl]-5-oxopyrrolidine-1-carboxylate has several advantages for lab experiments. The compound is stable and can be easily synthesized. It is also readily available for purchase. However, the compound has several limitations. It is toxic and should be handled with care. It is also expensive and may not be suitable for large-scale experiments.
Zukünftige Richtungen
There are several future directions for the use of tert-butyl (tert-butyl (2R)-2-[[tert-butyl(diphenyl)silyl]oxymethyl]-5-oxopyrrolidine-1-carboxylate)-2-[[tert-butyl(diphenyl)silyl]oxymethyl]-5-oxopyrrolidine-1-carboxylate in scientific research. The compound can be used in the development of new drugs and pharmaceuticals. It can also be used in the synthesis of metal complexes. Further studies can be conducted to understand the mechanism of action of the compound. The compound can also be modified to improve its properties and reduce its toxicity.
Conclusion
Tert-butyl (tert-butyl (2R)-2-[[tert-butyl(diphenyl)silyl]oxymethyl]-5-oxopyrrolidine-1-carboxylate)-2-[[tert-butyl(diphenyl)silyl]oxymethyl]-5-oxopyrrolidine-1-carboxylate is a chemical compound that has been widely used in scientific research. The compound has several advantages for lab experiments, but also has limitations that should be considered. Further studies can be conducted to understand the mechanism of action of the compound and to explore its potential in the development of new drugs and pharmaceuticals.
Synthesemethoden
Tert-butyl (tert-butyl (2R)-2-[[tert-butyl(diphenyl)silyl]oxymethyl]-5-oxopyrrolidine-1-carboxylate)-2-[[tert-butyl(diphenyl)silyl]oxymethyl]-5-oxopyrrolidine-1-carboxylate can be synthesized using various methods. One of the commonly used methods involves the reaction of tert-butyl (tert-butyl (2R)-2-[[tert-butyl(diphenyl)silyl]oxymethyl]-5-oxopyrrolidine-1-carboxylate)-2-[[tert-butyl(dimethyl)silyl]oxymethyl]-5-oxopyrrolidine-1-carboxylate with diphenylchlorosilane in the presence of a base. The reaction results in the formation of tert-butyl (tert-butyl (2R)-2-[[tert-butyl(diphenyl)silyl]oxymethyl]-5-oxopyrrolidine-1-carboxylate)-2-[[tert-butyl(diphenyl)silyl]oxymethyl]-5-oxopyrrolidine-1-carboxylate.
Wissenschaftliche Forschungsanwendungen
Tert-butyl (tert-butyl (2R)-2-[[tert-butyl(diphenyl)silyl]oxymethyl]-5-oxopyrrolidine-1-carboxylate)-2-[[tert-butyl(diphenyl)silyl]oxymethyl]-5-oxopyrrolidine-1-carboxylate has been widely used in scientific research. The compound has been used as a building block in the synthesis of various compounds. It has also been used as a ligand in the synthesis of metal complexes. Tert-butyl (tert-butyl (2R)-2-[[tert-butyl(diphenyl)silyl]oxymethyl]-5-oxopyrrolidine-1-carboxylate)-2-[[tert-butyl(diphenyl)silyl]oxymethyl]-5-oxopyrrolidine-1-carboxylate has been used in the development of new drugs and pharmaceuticals.
Eigenschaften
CAS-Nummer |
138629-30-8 |
|---|---|
Produktname |
tert-butyl (2R)-2-[[tert-butyl(diphenyl)silyl]oxymethyl]-5-oxopyrrolidine-1-carboxylate |
Molekularformel |
C26H35NO4Si |
Molekulargewicht |
453.6 g/mol |
IUPAC-Name |
tert-butyl (2R)-2-[[tert-butyl(diphenyl)silyl]oxymethyl]-5-oxopyrrolidine-1-carboxylate |
InChI |
InChI=1S/C26H35NO4Si/c1-25(2,3)31-24(29)27-20(17-18-23(27)28)19-30-32(26(4,5)6,21-13-9-7-10-14-21)22-15-11-8-12-16-22/h7-16,20H,17-19H2,1-6H3/t20-/m1/s1 |
InChI-Schlüssel |
FAYODBRURYKPFY-HXUWFJFHSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N1[C@H](CCC1=O)CO[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C(C)(C)C |
SMILES |
CC(C)(C)OC(=O)N1C(CCC1=O)CO[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C(C)(C)C |
Kanonische SMILES |
CC(C)(C)OC(=O)N1C(CCC1=O)CO[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



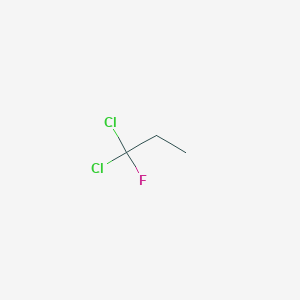
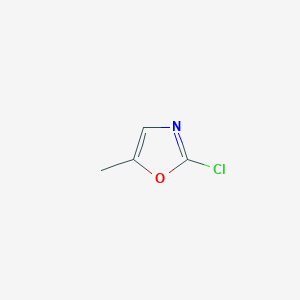
![8-Ethoxy-1,2,3,4-tetrahydropyrazino[1,2-a]indole](/img/structure/B145267.png)
